

# **Application Notes and Protocols: Catalytic Enantioselective Aziridination of Alkenes**

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#### Introduction

The catalytic enantioselective aziridination of alkenes is a powerful transformation in modern organic synthesis, providing access to chiral aziridines. These three-membered nitrogen-containing heterocycles are valuable building blocks for the synthesis of a wide array of more complex, nitrogen-containing molecules, including chiral amines, amino alcohols, and unnatural amino acids, which are often key components of pharmaceuticals and other biologically active compounds.[1][2][3] This document provides detailed application notes and protocols for several state-of-the-art catalytic systems used in the enantioselective aziridination of alkenes.

# Rhodium(II)-Catalyzed Enantioselective Aziridination

Dirhodium(II) tetracarboxylates have emerged as highly efficient catalysts for the asymmetric intermolecular aziridination of a broad range of alkenes.[4][5][6] These reactions are characterized by their high yields, excellent enantioselectivities, and operational simplicity, even on a gram scale with low catalyst loadings.[4][6]

### **Catalytic System Overview**

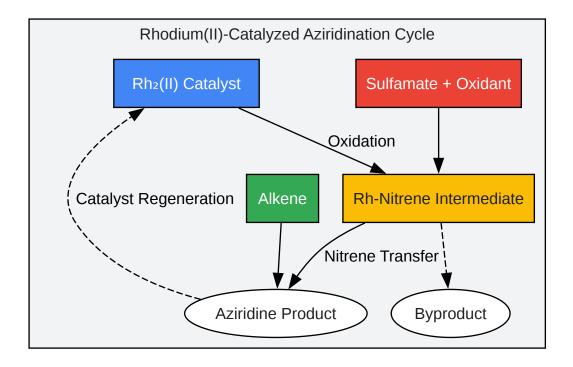
• Catalyst: C4-symmetrical dirhodium(II) tetracarboxylates, such as Rh2(S-tfpttl)4.



- Nitrene Source: Sulfamates (e.g., p-tBu-phenylsulfamate).
- Oxidant: Hypervalent iodine reagents, typically PhI(OPiv)2.
- Additive: A Brønsted acid, such as pentafluorobenzoic acid, can enhance enantioselectivity.
   [4]
- Key Features: Broad substrate scope including mono-, di-, and trisubstituted olefins, high stereospecificity, and functional group tolerance.[4][5]

### **Proposed Catalytic Cycle**

The proposed mechanism involves the formation of a triplet Rh-nitrene species as a key intermediate, which then drives the stereocontrolled approach and activation of the alkene substrate.[4][6]



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Caption: Proposed catalytic cycle for Rh(II)-catalyzed aziridination.



# Experimental Protocol: General Procedure for Rhodium-Catalyzed Aziridination[4][5]

- To a flame-dried Schlenk tube under an argon atmosphere, add the dirhodium(II) catalyst (0.1-1.0 mol%).
- Add the sulfamate (1.2 equivalents) and the oxidant (e.g., PhI(OPiv)2) (1.3 equivalents).
- If required, add the acidic additive (1.0 equivalent).
- Add the solvent (e.g., toluene) and cool the mixture to the specified temperature (e.g., -15
   °C).
- Add the alkene (1.0 equivalent) dropwise to the reaction mixture.
- Stir the reaction at this temperature until the starting material is consumed (monitored by TLC or GC).
- Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Performance

Alkene Substrate	Product Yield (%)	Enantiomeric Excess (ee %)
Styrene	85	87.5
trans-β-Methylstyrene	90	95
cis-β-Methylstyrene	88	94
Indene	92	98
1-Octene	85	95
	Styrene trans-β-Methylstyrene cis-β-Methylstyrene Indene	Styrene 85  trans-β-Methylstyrene 90  cis-β-Methylstyrene 88  Indene 92

Data are representative examples from the literature and may vary based on specific reaction conditions.[4]



## **Copper-Catalyzed Enantioselective Aziridination**

Copper complexes, particularly those with bisoxazoline or diimine ligands, are widely used for the enantioselective aziridination of alkenes.[7][8][9] These systems are particularly effective for styrenyl and other activated olefins.

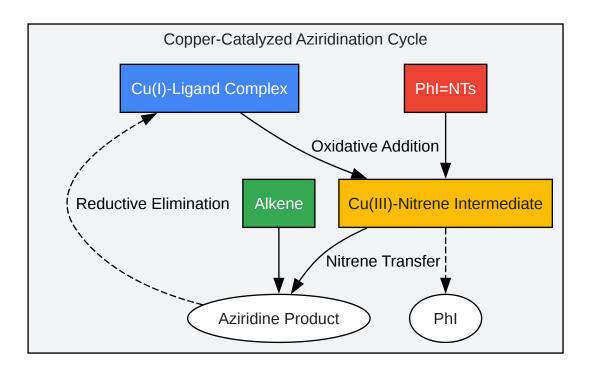
### **Catalytic System Overview**

- Catalyst: Copper(I) or Copper(II) salts (e.g., CuOTf, Cu(OTf)<sub>2</sub>) complexed with a chiral ligand.
- Ligands: Chiral bisoxazoline (Box) or diimine ligands are commonly employed.
- Nitrene Source: Phenyliodinane imino derivatives, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs).[7]
- Key Features: Well-established for styrenes, with high enantioselectivity. The mechanism can involve a Cu(I)/Cu(III) catalytic cycle.[7]

#### **Proposed Catalytic Cycle**

The reaction is proposed to proceed through a Cu(I)/Cu(III) cycle where the rate-determining step is the formation of a metallanitrene species.[7]





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Caption: Proposed Cu(I)/Cu(III) catalytic cycle.

# Experimental Protocol: General Procedure for Copper-Catalyzed Aziridination[9]

- In a dry reaction vessel under an inert atmosphere, dissolve the copper salt (e.g., CuOTf, 5 mol%) and the chiral ligand (5.5 mol%) in a suitable solvent (e.g., acetonitrile).
- Stir the solution at room temperature for 1-2 hours to allow for complex formation.
- Add the alkene (1.0 equivalent).
- In a separate flask, dissolve the nitrene source (e.g., PhI=NTs, 1.1 equivalents) in the same solvent.
- Add the solution of the nitrene source to the reaction mixture dropwise over a period of time.
- Stir the reaction at the specified temperature until complete, as monitored by TLC.



 After completion, concentrate the reaction mixture and purify the residue by column chromatography.

Data Presentation: Substrate Scope and Performance

Entry	Alkene Substrate	Ligand Type	Product Yield (%)	Enantiomeric Excess (ee %)
1	Styrene	Bisoxazoline	≥85	≥90
2	4-Chlorostyrene	Bisoxazoline	High	High
3	4-Methylstyrene	Bisoxazoline	High	High
4	cis-Stilbene	Diimine	Moderate	High
5	trans-Stilbene	Bisoxazoline	High	High

Data are representative examples from the literature and may vary based on specific reaction conditions.[7][9]

### **Iron-Catalyzed Enantioselective Aziridination**

Iron-based catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts. Recent advancements have led to the development of highly active iron catalysts for enantioselective aziridination.[10][11]

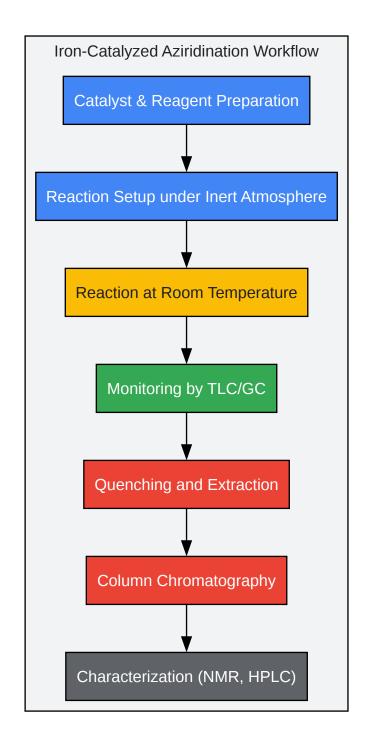
## **Catalytic System Overview**

- Catalyst: Iron complexes with N-heterocyclic carbene (NHC) or porphyrin-type ligands.[10]
   [11]
- Nitrene Source: Organic azides (e.g., aryl or alkyl azides).
- Key Features: Utilizes earth-abundant iron, can be effective for both aryl and alkyl azides, and the mechanism often involves an iron-imide intermediate.[10][11]

### **Experimental Workflow**

The general workflow for an iron-catalyzed aziridination experiment is outlined below.





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Caption: General experimental workflow for iron-catalyzed aziridination.

# Experimental Protocol: General Procedure for Iron-Catalyzed Aziridination with Organic Azides[10][11]



- To a glovebox, add the iron catalyst (1-5 mol%) to a vial.
- Add the alkene (1.0 equivalent) and a suitable solvent (e.g., benzene, as toluene may undergo competing C-H amination).
- Add the organic azide (1.1 equivalents).
- Seal the vial and stir the reaction at room temperature.
- Monitor the reaction progress by GC-MS or TLC.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel.

Data Presentation: Substrate Scope and Performance

Entry	Alkene Substrate	Azide	Product Yield (%)	Enantiomeric Excess (ee %)
1	1-Decene	p-Tolyl azide	High	Not Reported (focus on mechanism)
2	Styrene	Aryl azides	Good	Up to 99 (with chiral Coporphyrin)
3	1-Octene	n-Octyl azide	Moderate	Not Reported (focus on mechanism)

Data are representative, with a focus on mechanistic studies for some iron systems. Enantioselectivity is highly dependent on the specific chiral ligand used.[10][11][12]

#### Conclusion

The catalytic enantioselective aziridination of alkenes is a rapidly evolving field with a diverse range of effective catalytic systems. The choice of catalyst—whether based on rhodium,



copper, or iron—depends on the specific substrate, the desired nitrogen source, and considerations of cost and sustainability. The protocols and data presented here provide a starting point for researchers to implement these powerful synthetic methods in their own work. Further optimization of reaction conditions may be necessary to achieve the best results for a particular substrate.

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